Trimethyl orthobutyrate

Description

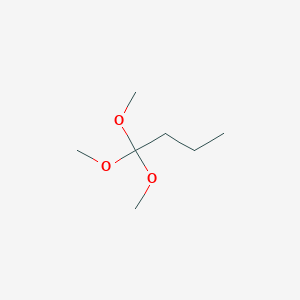

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFMOTJMRSZOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195680 | |

| Record name | 1,1,1-Trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43083-12-1 | |

| Record name | Trimethyl orthobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43083-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-Trimethoxybutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5782ACH2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trimethyl Orthobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. Its unique chemical properties make it a subject of interest in various research and development applications, including the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties of trimethyl orthobutyrate, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and potential applications.

Chemical and Physical Properties

Trimethyl orthobutyrate is a clear, colorless to slightly yellow liquid.[1] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Trimethyl Orthobutyrate

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O₃ | |

| Molecular Weight | 148.20 g/mol | |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Boiling Point | 145-147 °C (lit.) | |

| Density | 0.926 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.404 (lit.) |

Table 2: Safety and Handling Data for Trimethyl Orthobutyrate

| Property | Value | Reference(s) |

| Flash Point | 50 °C | [2] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 | [1] |

| Storage | Store in a flammable liquid storage area. Keep container tightly closed in a dry and well-ventilated place. | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of trimethyl orthobutyrate. These protocols are based on established methods for orthoester chemistry and can be adapted for specific laboratory conditions.

Synthesis of Trimethyl Orthobutyrate via the Pinner Reaction

The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles.[4] This protocol is adapted from a general procedure for the synthesis of trimethyl orthoesters.[5]

Materials:

-

Anhydrous Methanol (B129727)

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, place anhydrous methanol (3 molar equivalents relative to butyronitrile).

-

Cool the flask in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the methanol with stirring until saturation is achieved.

-

Slowly add butyronitrile (1 molar equivalent) to the acidic methanol solution while maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by GC-MS.

-

Upon completion, pour the reaction mixture into a cooled solution of sodium methoxide (B1231860) in methanol to neutralize the excess acid.

-

Filter the resulting precipitate of sodium chloride and wash with anhydrous diethyl ether.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude trimethyl orthobutyrate can then be purified by fractional distillation.

Purification by Fractional Distillation under Inert Atmosphere

Due to the moisture sensitivity of orthoesters, purification should be carried out under an inert atmosphere.

Apparatus:

-

Fractional distillation apparatus (including a Vigreux column)

-

Heating mantle

-

Inert gas source (Nitrogen or Argon)

-

Schlenk line or similar setup for inert atmosphere

Procedure:

-

Assemble the fractional distillation apparatus and ensure all glassware is thoroughly dried.

-

Place the crude trimethyl orthobutyrate in the distillation flask with a magnetic stir bar.

-

Evacuate the apparatus and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

-

Begin heating the distillation flask gently with a heating mantle while stirring.[7]

-

Collect the fraction that distills at the boiling point of trimethyl orthobutyrate (approximately 145-147 °C at atmospheric pressure).

-

Store the purified product under an inert atmosphere in a sealed container.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified trimethyl orthobutyrate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[8]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: Bruker 500 MHz NMR spectrometer (or equivalent).[8]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Expected signals would include a triplet for the terminal methyl group of the butyl chain, a sextet for the adjacent methylene (B1212753) group, a triplet for the next methylene group, and a singlet for the three methoxy (B1213986) groups.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expected signals would correspond to the four distinct carbon atoms of the butyl group and the carbon atoms of the methoxy groups.

Sample Preparation:

-

Prepare a dilute solution of trimethyl orthobutyrate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[2][10]

GC-MS Parameters (suggested starting conditions):

-

GC Column: DB-624 capillary column (30m x 0.32mm x 1.0µm) or similar.[11]

-

Injector Temperature: 250 °C.[12]

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.[13][14]

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Reactivity and Mechanisms

Acid-Catalyzed Hydrolysis

Orthoesters are susceptible to hydrolysis under acidic conditions to yield an ester and alcohols.[4] This reaction proceeds through a series of protonation and elimination steps.

References

- 1. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]

- 2. Trimethyl orthobutyrate | 43083-12-1 | FT37486 | Biosynth [biosynth.com]

- 3. 1,1,1-Trimethoxybutane | C7H16O3 | CID 123512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioinfopublication.org [bioinfopublication.org]

- 5. iris.unive.it [iris.unive.it]

- 6. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]

- 12. agilent.com [agilent.com]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of Trimethyl Orthobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for trimethyl orthobutyrate, a valuable intermediate in organic synthesis. The primary method detailed is the Pinner reaction, a reliable approach for the preparation of orthoesters from nitriles and alcohols. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data to support laboratory and developmental applications.

Introduction

Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is an important orthoester utilized in various chemical transformations. Its applications include the formation of ketene (B1206846) acetals, protection of carboxylic acids, and as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The Pinner reaction offers a robust and scalable method for its synthesis from readily available starting materials.[1]

Reaction Pathway: The Pinner Synthesis

The synthesis of trimethyl orthobutyrate via the Pinner reaction is a two-step process:[2][3]

-

Formation of the Imidate Hydrochloride Salt: Butyronitrile (B89842) reacts with methanol (B129727) in the presence of anhydrous hydrogen chloride to form the corresponding methyl butyrimidate hydrochloride salt. This reaction is typically carried out at low temperatures to prevent the formation of byproducts.[2]

-

Alcoholysis of the Imidate Salt: The isolated imidate hydrochloride is then treated with an excess of methanol to yield trimethyl orthobutyrate and ammonium (B1175870) chloride.

The overall reaction scheme is presented below:

Experimental Protocols

The following protocols are based on established procedures for the Pinner synthesis of analogous trimethyl orthoesters and can be adapted for trimethyl orthobutyrate.[2][3]

Step 1: Synthesis of Methyl Butyrimidate Hydrochloride

Materials:

-

Butyronitrile

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous diethyl ether (or other suitable inert solvent)

Procedure:

-

A solution of butyronitrile in anhydrous diethyl ether is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

The reaction is continued until the precipitation of the white, crystalline methyl butyrimidate hydrochloride is complete.

-

The solid product is collected by filtration under a dry atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of Trimethyl Orthobutyrate (Alcoholysis)

Materials:

-

Methyl butyrimidate hydrochloride (from Step 1)

-

Anhydrous Methanol

Procedure:

-

The dried methyl butyrimidate hydrochloride is suspended in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitoring by GC or TLC is recommended).

-

The reaction mixture is cooled, and the precipitated ammonium chloride is removed by filtration.

-

The filtrate, containing the crude trimethyl orthobutyrate, is then purified.

Purification

The crude trimethyl orthobutyrate is purified by fractional distillation under atmospheric or reduced pressure. The boiling point of trimethyl orthobutyrate is approximately 145-147 °C.[4]

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes based on analogous Pinner syntheses.[2][3]

Table 1: Reaction Conditions for the Synthesis of Methyl Butyrimidate Hydrochloride

| Parameter | Value | Reference |

| Reactants | Butyronitrile, Anhydrous Methanol, Anhydrous HCl | [2] |

| Solvent | Anhydrous Diethyl Ether | [2] |

| Temperature | 0-5 °C | [2] |

| Reaction Time | Completion of precipitation | [2] |

| Yield | >90% (expected for aliphatic nitriles) | [2][3] |

Table 2: Reaction Conditions for the Alcoholysis to Trimethyl Orthobutyrate

| Parameter | Value | Reference |

| Reactants | Methyl Butyrimidate Hydrochloride, Anhydrous Methanol | [2] |

| Temperature | Room Temperature to Reflux | [2] |

| Reaction Time | Varies (requires monitoring) | [2] |

| Yield | Moderate to good (dependent on conditions) | [2] |

Table 3: Physical Properties of Trimethyl Orthobutyrate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₃ | |

| Molecular Weight | 148.20 g/mol | |

| Boiling Point | 145-147 °C | [4] |

| Density | 0.926 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.404 | [4] |

Safety Considerations

-

Hydrogen Chloride: Anhydrous HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

-

Butyronitrile: Butyronitrile is toxic and flammable. Handle with appropriate personal protective equipment.

-

Anhydrous Reagents: The Pinner reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

Conclusion

The Pinner reaction provides an effective and well-documented pathway for the synthesis of trimethyl orthobutyrate. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the intermediate imidate salt and the final orthoester product can be achieved. This guide offers a solid foundation for researchers and professionals to successfully synthesize trimethyl orthobutyrate for their specific applications.

References

Trimethyl Orthobutyrate: A Versatile Reagent in Modern Organic Synthesis

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trimethyl orthobutyrate is emerging as a valuable and versatile reagent in the field of organic chemistry, offering unique solutions for the construction of complex molecular architectures. This guide provides an in-depth overview of its core applications, supported by experimental data and protocols, to empower researchers in leveraging this powerful synthetic tool. Its utility spans from classic rearrangement reactions to the formation of protective groups, demonstrating its significance in natural product synthesis and drug discovery.

Core Application: The Johnson-Claisen Rearrangement

One of the most powerful applications of trimethyl orthobutyrate lies in the Johnson-Claisen rearrangement, a[1][1]-sigmatropic shift that facilitates the stereoselective formation of carbon-carbon bonds and the synthesis of γ,δ-unsaturated esters. This reaction is particularly valuable for introducing quaternary carbon centers with high degrees of stereocontrol.

The general mechanism involves the reaction of an allylic alcohol with an excess of trimethyl orthobutyrate in the presence of a catalytic amount of a weak acid, such as propionic acid. The reaction proceeds through the in situ formation of a mixed orthoester, which then eliminates methanol (B129727) to form a ketene (B1206846) acetal. This intermediate subsequently undergoes the[1][1]-sigmatropic rearrangement to yield the desired γ,δ-unsaturated ester. The equilibrium of the initial transesterification is driven forward by the distillation of the methanol byproduct.

Quantitative Data for the Johnson-Claisen Rearrangement

The following table summarizes representative examples of the Johnson-Claisen rearrangement using various orthoesters, highlighting the versatility of this reaction. While specific data for trimethyl orthobutyrate is less commonly reported, its reactivity is analogous to other trimethyl and triethyl orthoesters.

| Allylic Alcohol Substrate | Orthoester | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (E)-Oct-2-en-1-ol | Triethyl orthoacetate | Propionic acid | Toluene (B28343) | 110 | 18 | 85 | [2] |

| Geraniol | Triethyl orthoacetate | Propionic acid | Xylene | 140 | 24 | 78 | [2] |

| Linalool | Triethyl orthoacetate | Propionic acid | Toluene | 110 | 12 | 75 | [2] |

| 3-Methyl-2-buten-1-ol | Trimethyl orthoacetate | Propionic acid | Neat | 140 | 4 | 92 | [2] |

| Cinnamyl alcohol | Trimethyl orthopropionate | Pivalic acid | Toluene | 110 | 5 | 55 | [2] |

Experimental Protocol: Synthesis of a γ,δ-Unsaturated Ester

The following protocol is a general procedure for the Johnson-Claisen rearrangement and can be adapted for use with trimethyl orthobutyrate.

Materials:

-

Allylic alcohol (1.0 eq)

-

Trimethyl orthobutyrate (5.0 - 10.0 eq)

-

Propionic acid (0.1 eq)

-

Anhydrous toluene or xylene (optional, as solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a distillation head, add the allylic alcohol and a significant excess of trimethyl orthobutyrate.

-

Add a catalytic amount of propionic acid to the mixture.

-

Heat the reaction mixture to reflux (typically 110-140 °C). Methanol, formed as a byproduct, is slowly distilled off to drive the reaction to completion.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess trimethyl orthobutyrate and solvent under reduced pressure.

-

Purify the resulting γ,δ-unsaturated ester by column chromatography on silica (B1680970) gel.

Formation of Ketene Acetals for Tandem Reactions

Trimethyl orthobutyrate serves as a precursor for the formation of ketene acetals, which are highly reactive intermediates in a variety of organic transformations. The elimination of methanol from the orthoester, typically under thermal or acid-catalyzed conditions, generates the corresponding ketene acetal. These intermediates can then participate in cycloadditions, and other rearrangement reactions, providing a powerful tool for the rapid construction of complex molecular frameworks.

Protecting Group Chemistry

In addition to its role in carbon-carbon bond formation, trimethyl orthobutyrate can be utilized as a protecting group for carboxylic acids. The reaction of a carboxylic acid with trimethyl orthobutyrate under acidic conditions yields the corresponding methyl ester, effectively masking the acidic proton and allowing for transformations on other parts of the molecule. This protection strategy is advantageous due to the mild conditions required for both the protection and subsequent deprotection steps.

Experimental Protocol: Methyl Ester Formation (Protection of a Carboxylic Acid)

Materials:

-

Carboxylic acid (1.0 eq)

-

Trimethyl orthobutyrate (1.5 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Anhydrous methanol

Procedure:

-

Dissolve the carboxylic acid in anhydrous methanol in a round-bottom flask.

-

Add trimethyl orthobutyrate and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the methyl ester by column chromatography if necessary.

Applications in Drug Development and Natural Product Synthesis

The ability of trimethyl orthobutyrate and related orthoesters to facilitate the construction of complex carbon skeletons with high stereoselectivity has made them invaluable tools in the synthesis of natural products and pharmaceutically active compounds. The Johnson-Claisen rearrangement, in particular, has been a key step in the total synthesis of numerous bioactive molecules. While specific examples detailing the use of trimethyl orthobutyrate are often proprietary or less frequently published, its functional equivalence to other common orthoesters in these synthetic endeavors is well-established within the medicinal chemistry community. The γ,δ-unsaturated esters generated are versatile intermediates that can be further elaborated into a wide range of complex structures found in nature and in drug candidates.

Conclusion

Trimethyl orthobutyrate is a powerful and versatile reagent with a growing number of applications in modern organic synthesis. Its central role in the Johnson-Claisen rearrangement for the stereoselective synthesis of γ,δ-unsaturated esters, its utility in generating reactive ketene acetals, and its application as a protecting group for carboxylic acids underscore its importance. For researchers and professionals in drug development, a thorough understanding of the reactivity and applications of trimethyl orthobutyrate is essential for the design and execution of efficient and elegant synthetic strategies. Further exploration into the diverse reactivity of this reagent is poised to unlock new possibilities in the construction of complex and biologically significant molecules.

References

Trimethyl orthobutyrate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is an orthoester that serves as a valuable reagent in organic synthesis. While not as commonly cited as its lower molecular weight counterparts like trimethyl orthoacetate or trimethyl orthoformate, it provides a useful building block for the introduction of a butyryl group or related moieties. Its applications are particularly relevant in the synthesis of complex molecules, including derivatives of biologically significant compounds such as sialic acids. This guide provides a comprehensive overview of the key technical data, synthetic applications, and experimental considerations for trimethyl orthobutyrate.

Core Technical Data

The fundamental physicochemical properties of trimethyl orthobutyrate are summarized below for easy reference.

General and Physicochemical Properties

| Property | Value |

| CAS Number | 43083-12-1 |

| Molecular Weight | 148.20 g/mol |

| Molecular Formula | C₇H₁₆O₃ |

| Boiling Point | 145-147 °C |

| Density | 0.926 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.404 |

Gas-Phase Elimination Kinetics

The thermal decomposition of trimethyl orthobutyrate has been studied, providing insights into its stability and reaction mechanism under high temperatures. The gas-phase elimination is a unimolecular reaction that follows a first-order rate law, yielding methanol (B129727) and methyl ketene (B1206846) acetal.[1][2]

| Kinetic Parameter | Value |

| Temperature Range | 310-369 °C |

| Pressure Range | 50-130 Torr |

| Arrhenius Equation | log k₁(s⁻¹) = --INVALID-LINK--⁻¹ |

Synthetic Applications and Experimental Protocols

The primary utility of trimethyl orthobutyrate in a research and development setting is as a reagent in organic synthesis. Two notable applications include the Johnson-Claisen rearrangement and the regioselective acylation of sialic acids.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester.[3][4][5][6] The reaction with trimethyl orthobutyrate introduces a methyl ester with a propyl group at the alpha position of the newly formed ester.

This protocol describes a general procedure for the Johnson-Claisen rearrangement using an allylic alcohol and trimethyl orthobutyrate.

Materials:

-

Allylic alcohol (1.0 eq)

-

Trimethyl orthobutyrate (3.0-5.0 eq)

-

Propionic acid (catalytic amount, ~0.1 eq)

-

High-boiling point solvent (e.g., toluene (B28343) or xylene), optional

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol.

-

Add an excess of trimethyl orthobutyrate (3.0 to 5.0 equivalents).

-

Add a catalytic amount of propionic acid to the mixture.

-

Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring. The reaction can be performed neat or in a high-boiling solvent like toluene.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take several hours to reach completion.[5]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If performed neat, remove the excess trimethyl orthobutyrate and other volatile components under reduced pressure using a rotary evaporator.

-

Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing with a saturated sodium bicarbonate solution to neutralize the propionic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated ester.

Synthesis of 9-O-Butyroyl Sialic Acid Derivatives

Trimethyl orthobutyrate has been utilized for the regioselective synthesis of 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid.[7] This selective acylation is a key step in the synthesis of probes for studying the biological roles of sialic acids.

Mandatory Visualizations

Johnson-Claisen Rearrangement Workflow

The following diagram illustrates the key steps and intermediates in the Johnson-Claisen rearrangement of an allylic alcohol with trimethyl orthobutyrate.

Caption: Workflow of the Johnson-Claisen Rearrangement.

Signaling Pathways and Drug Development

Currently, there is no direct evidence to suggest that trimethyl orthobutyrate itself is involved in any biological signaling pathways or has direct applications as a therapeutic agent. Its relevance to drug development is primarily as a synthetic reagent for the construction of more complex, biologically active molecules. The ability to selectively introduce butyrate (B1204436) groups, as seen in the modification of sialic acids, can be a valuable tool for medicinal chemists creating derivatives of lead compounds to modulate their physicochemical and pharmacokinetic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. bioinfopublication.org [bioinfopublication.org]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Synthesis of 9-O-acyl- and 4-O-acetyl-sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of Trimethyl Orthobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for trimethyl orthobutyrate, a flammable liquid and irritant. The following sections detail its physical and chemical properties, toxicological profile, fire and explosion hazards, and recommended handling procedures. This information is crucial for ensuring the safe use of this compound in research and development settings.

Core Safety Data

The following tables summarize the key quantitative data for trimethyl orthobutyrate, compiled from various Safety Data Sheets (SDS).

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | [1][2] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | No information available | [3] |

| Boiling Point | 140 - 147 °C (284 - 296.6 °F) | [1][3] |

| Density | 0.926 g/mL at 25 °C | [1][5] |

| Flash Point | 50 °C (122 °F) - closed cup | [1][3] |

| Vapor Pressure | 5.98 mmHg at 25°C | |

| Refractive Index | n20/D 1.404 | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate |

Table 2: Toxicological Data

| Hazard | Classification & Statement | Details |

| Acute Toxicity | No data available for oral, dermal, or inhalation routes. | The toxicological properties have not been thoroughly investigated. |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315) | Causes reversible damage to the skin upon exposure.[3][6] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation (H319) | Causes reversible eye irritation.[3][6] |

| Respiratory Irritation | Category 3: May cause respiratory irritation (H335) | Inhalation of vapors may irritate the respiratory system.[3][6] |

| Carcinogenicity | Not classified as a carcinogen. | No components are listed as carcinogens by IARC, NTP, or OSHA.[7] |

Table 3: Fire and Explosion Data

| Hazard | Details | |---|---|---| | Flammability | Flammable liquid and vapor (Category 3) | Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][6] | | Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) |[3][6] | | Extinguishing Media | Alcohol-resistant foam, dry chemical powder, carbon dioxide. Water spray or fog for large fires only.[6] | | Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] |

Table 4: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | |---|---|---| | Engineering Controls | Use in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment.[3][6] | | Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3] | | Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[3] | | Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |

Experimental Protocols

Detailed experimental protocols for the safety evaluation of trimethyl orthobutyrate are not publicly available. However, the hazard classifications reported in the Safety Data Sheets are based on standardized methodologies, such as those established by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The general principles of these key experiments are outlined below.

Flash Point Determination: The flash point of a liquid is determined using a closed-cup or open-cup apparatus. A sample of the substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite. For flammable liquids like trimethyl orthobutyrate, a closed-cup method is typically used to provide a more conservative and accurate measurement.

Skin Irritation/Corrosion Testing: This is typically assessed using in vivo animal studies (e.g., on rabbits) or validated in vitro methods. A measured amount of the substance is applied to a small area of skin, and the site is observed for signs of irritation (redness, swelling) or corrosion (tissue destruction) over a period of several days. The severity and reversibility of the effects determine the classification. For a Category 2 irritant, the observed effects are reversible.[6][8]

Eye Irritation/Corrosion Testing: Similar to skin irritation testing, this often involves applying a small amount of the substance to the eye of a test animal and observing for effects on the cornea, iris, and conjunctiva. The severity and reversibility of any damage are recorded over time to classify the substance. In vitro alternatives are increasingly used to reduce animal testing. A Category 2A classification indicates that the substance causes reversible eye irritation.[3][6]

Visualizing Safety Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for the safe handling of trimethyl orthobutyrate.

References

- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 2. NIOSH Pocket Guide to Chemical Hazards [iafc.org]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 5. amnautical.com [amnautical.com]

- 6. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. compliancexl.com [compliancexl.com]

- 8. chemsafetypro.com [chemsafetypro.com]

An In-depth Technical Guide to the Hydrolysis of Trimethyl Orthobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of trimethyl orthobutyrate, a reaction of significant interest in organic synthesis and drug delivery systems. Due to the limited availability of specific kinetic data for the hydrolysis of trimethyl orthobutyrate in aqueous solutions, this guide also incorporates data from analogous orthoesters to provide a thorough understanding of the reaction mechanism and influencing factors.

Introduction

Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is an orthoester that serves as a versatile reagent and intermediate in various chemical transformations.[1] Its reaction with water, or hydrolysis, is a fundamental process that leads to the formation of methyl butyrate (B1204436) and methanol (B129727). This reaction is typically catalyzed by acids and is of great importance in contexts where the controlled release of active molecules is desired, such as in the design of prodrugs or specialized drug delivery vehicles. Understanding the kinetics and mechanism of this hydrolysis is crucial for predicting the stability and release profiles of such systems.

Orthoesters, in general, are readily hydrolyzed in mild aqueous acidic conditions.[1] The reaction proceeds via a proton-catalyzed mechanism, which will be detailed in the subsequent sections. While orthoesters are relatively stable in neutral or basic media, their susceptibility to acid-catalyzed hydrolysis is a key feature exploited in many applications.

Reaction Mechanism and Kinetics

The hydrolysis of trimethyl orthobutyrate follows a well-established acid-catalyzed pathway common to most orthoesters. The reaction proceeds in a stepwise manner, involving protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized carboxonium ion. This intermediate is then attacked by water, and subsequent deprotonation and elimination of a second methanol molecule yield the final ester product.

Gas-Phase Elimination Kinetics

A study on the homogeneous, unimolecular gas-phase elimination of trimethyl orthobutyrate provides the following Arrhenius parameters:

| Compound | log(A, s⁻¹) | Eₐ (kJ/mol) |

| Trimethyl orthobutyrate | 13.97 ± 0.37 | 195.3 ± 1.6 |

Table 1: Arrhenius parameters for the gas-phase elimination of trimethyl orthobutyrate.

This gas-phase reaction, which yields methanol and the corresponding methyl ketene (B1206846) acetal, is believed to proceed through a polar concerted four-membered cyclic transition state. While distinct from hydrolysis, these parameters offer a quantitative measure of the inherent reactivity of the trimethyl orthobutyrate molecule.

Aqueous Hydrolysis Kinetics of Analogous Orthoesters

To approximate the behavior of trimethyl orthobutyrate in aqueous media, kinetic data for the hydrolysis of other simple orthoesters can be considered. The hydrolysis of orthoesters is generally first-order with respect to the orthoester concentration and is catalyzed by acids.

For instance, the hydrolysis of poly(ortho-ester)s has been shown to be first order with respect to the catalyst concentration and the number of ortho-ester linkages. The catalytic rate constant increases with decreasing aqueous pKa of the acid catalyst.

Experimental Protocols

A general experimental protocol for monitoring the acid-catalyzed hydrolysis of an orthoester like trimethyl orthobutyrate can be designed based on established methods for similar compounds. The reaction progress is typically monitored using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

General Procedure for Kinetic Measurements

-

Preparation of Reaction Solutions:

-

Prepare a stock solution of trimethyl orthobutyrate in a suitable organic solvent (e.g., dioxane, acetonitrile) to ensure miscibility with the aqueous medium.

-

Prepare aqueous buffer solutions of the desired pH to maintain constant hydronium ion concentration.

-

-

Initiation of Hydrolysis:

-

Equilibrate the buffer solution to the desired reaction temperature in a thermostated vessel.

-

Initiate the reaction by adding a small aliquot of the trimethyl orthobutyrate stock solution to the pre-heated buffer with vigorous stirring. The final concentration of the orthoester should be low enough to ensure pseudo-first-order conditions.

-

-

Monitoring the Reaction:

-

At timed intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction immediately by adding the aliquot to a solution containing a base (e.g., a solution of sodium bicarbonate) to neutralize the acid catalyst.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).

-

-

Analysis:

-

Analyze the extracted samples by GC or HPLC to determine the concentration of the remaining trimethyl orthobutyrate and the formed methyl butyrate. An internal standard is typically used for accurate quantification.

-

Alternatively, the reaction can be monitored in situ using ¹H NMR spectroscopy by following the disappearance of the orthoester signals and the appearance of the ester and methanol signals.

-

Analytical Methods

-

Gas Chromatography (GC): A robust method for separating and quantifying volatile compounds like trimethyl orthobutyrate, methyl butyrate, and methanol. A flame ionization detector (FID) is commonly used.

-

High-Performance Liquid Chromatography (HPLC): Suitable for less volatile orthoesters or when derivatization is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides real-time information on the concentrations of reactants and products without the need for sample workup.

Diagrams

Acid-Catalyzed Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis of trimethyl orthobutyrate.

Experimental Workflow for Kinetic Analysis

References

An In-depth Technical Guide to the Core Principles of Orthoester Reactivity

For Researchers, Scientists, and Drug Development Professionals

Orthoesters, functional groups containing a central carbon atom bonded to three alkoxy groups (RC(OR')₃), are versatile intermediates in organic synthesis and key components in advanced drug delivery systems.[1] Their reactivity is characterized by a unique susceptibility to acid-catalyzed hydrolysis, a property that can be finely tuned through structural modifications. This guide delves into the fundamental principles governing orthoester reactivity, providing a comprehensive resource for professionals leveraging these compounds in their research and development endeavors.

Core Reactivity: The Hydrolysis Pathway

The hallmark of orthoester reactivity is their stability in neutral or basic conditions and their rapid hydrolysis under mild acidic conditions to form an ester and two molecules of alcohol.[1][2] This pH-sensitive behavior is the cornerstone of their application in drug delivery systems designed for targeted release in acidic microenvironments, such as tumors or endosomes.[3][4][5]

The acid-catalyzed hydrolysis of orthoesters proceeds through a generally accepted three-stage mechanism.

Stage 1: Protonation and Formation of a Dioxocarbenium Ion

The reaction is initiated by the protonation of one of the alkoxy oxygen atoms. This is followed by the elimination of an alcohol molecule to form a resonance-stabilized dioxocarbenium ion. This step is typically the rate-determining step in the hydrolysis of many acyclic orthoesters.

Stage 2: Hydration

A water molecule then acts as a nucleophile, attacking the electrophilic carbocation to form a hemiorthoester intermediate.

Stage 3: Decomposition

The hemiorthoester is unstable and, following proton transfer, rapidly decomposes to the final ester and alcohol products.

Below is a diagram illustrating the acid-catalyzed hydrolysis pathway of a simple orthoester.

Caption: Acid-catalyzed hydrolysis of an orthoester.

Factors Influencing Orthoester Reactivity

The rate of orthoester hydrolysis is highly dependent on several factors, allowing for precise control over their stability.

-

Electronic Effects: The presence of electron-donating or withdrawing groups on the orthoester can significantly impact the stability of the intermediate dioxocarbenium ion. Electron-donating groups stabilize the carbocation, increasing the rate of hydrolysis, while electron-withdrawing groups have the opposite effect.[6][7]

-

Steric Effects: Steric hindrance around the central carbon atom can impede the approach of water during the hydration step, thereby slowing down the hydrolysis rate.

-

Structural Constraints: Cyclic orthoesters, particularly bicyclic and tricyclic systems, often exhibit enhanced stability compared to their acyclic counterparts due to conformational rigidity.

Quantitative Analysis of Orthoester Hydrolysis

The stability of orthoesters can be quantified by their hydrolysis rate constants or half-lives under specific pH conditions. The following table summarizes the hydrolysis half-lives for a selection of orthoesters, highlighting the influence of substituents on their reactivity.

| Orthoester Substituent (R) | pH | Half-life (t₁/₂) [min] |

| -CH₃ | 7 | 10[6][7] |

| -triazolium | 1 | >10000[6][7] |

| -CF₃ | 1 | Very High (inert)[6] |

| -C≡CH | 1 | Very High (inert)[6] |

Data sourced from studies on trimethyl orthoesters.[6]

Experimental Protocols

General Procedure for Monitoring Orthoester Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a general method for determining the hydrolysis kinetics of an orthoester.

Materials:

-

Orthoester of interest

-

Phosphate (B84403) buffer solutions of various pH values (e.g., pH 1-8)

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

-

¹H NMR spectrometer

Procedure:

-

Prepare a stock solution of the orthoester in a deuterated solvent.

-

Prepare a series of phosphate buffer solutions with the desired pH values.

-

In an NMR tube, combine a known amount of the orthoester stock solution with a specific phosphate buffer.

-

Immediately acquire a ¹H NMR spectrum (t=0).

-

Continue to acquire spectra at regular time intervals.

-

Monitor the disappearance of the orthoester signals and the appearance of the ester and alcohol product signals.

-

Integrate the relevant peaks to determine the concentration of the orthoester at each time point.

-

Plot the natural logarithm of the orthoester concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs) for the hydrolysis at that specific pH. The half-life can then be calculated using the equation: t₁/₂ = 0.693 / k_obs.

Caption: Workflow for kinetic analysis of orthoester hydrolysis.

Synthesis of a Bicyclic Orthoester Protecting Group (OBO-ester)

Bicyclic orthoesters, such as the 2,6,7-trioxabicyclo[2.2.2]octane (OBO) system, are valuable protecting groups for carboxylic acids due to their high stability towards nucleophiles and bases. The following is a general procedure based on Corey's OBO-ester protocol.

Materials:

-

Carboxylic acid

-

Oxetane (B1205548) precursor (e.g., 3-hydroxymethyl-3-methyloxetane)

-

DCC (dicyclohexylcarbodiimide) or other coupling agent

-

DMAP (4-dimethylaminopyridine)

-

Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Esterification: Dissolve the carboxylic acid, oxetane precursor, and a catalytic amount of DMAP in anhydrous DCM. Add the coupling agent (e.g., DCC) portion-wise at 0 °C and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Purify the resulting oxetanyl ester by column chromatography.

-

Rearrangement: Dissolve the purified oxetanyl ester in anhydrous DCM and cool to 0 °C. Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) and stir the mixture until the rearrangement to the bicyclic orthoester is complete (monitored by TLC).

-

Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Final Purification: Purify the final bicyclic orthoester product by column chromatography.

Caption: Synthetic workflow for an OBO-ester.

Preparation of Poly(orthoester) Microspheres for Drug Delivery

Poly(ortho esters) are a class of biodegradable polymers used in controlled drug release applications.[8] The following protocol describes a modified double-emulsion (w/o/w) solvent evaporation method for encapsulating a model drug into poly(orthoester) microspheres.[9]

Materials:

-

Poly(orthoester) (POE)

-

Drug to be encapsulated

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)

-

Aqueous buffer solution

-

Homogenizer

-

Magnetic stirrer

Procedure:

-

Organic Phase Preparation: Dissolve the poly(orthoester) and the drug (if oil-soluble) in dichloromethane.

-

Primary Emulsion (w/o): If the drug is water-soluble, dissolve it in an aqueous buffer. Add this aqueous drug solution to the organic POE solution. Emulsify using a high-speed homogenizer to form a water-in-oil (w/o) emulsion.

-

Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous PVA solution. Homogenize the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.

-

Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.

-

Microsphere Collection and Washing: Collect the microspheres by centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.

-

Drying: Lyophilize the washed microspheres to obtain a free-flowing powder.

Caption: Double-emulsion method for microsphere preparation.

Applications in Drug Development

The unique reactivity of orthoesters makes them highly valuable in several areas of drug development.

-

pH-Sensitive Drug Delivery: Poly(ortho ester)s are extensively used to formulate biodegradable matrices for controlled drug release.[10] These systems are designed to be stable at physiological pH (7.4) but degrade in the acidic environments of tumors, inflammatory tissues, or intracellular compartments like endosomes and lysosomes, leading to targeted drug release.[11][12]

-

Protecting Groups in Synthesis: In the multistep synthesis of complex drug molecules, orthoesters serve as robust protecting groups for carboxylic acids.[9] They are stable to a wide range of reagents and conditions, including strong bases and nucleophiles, and can be selectively removed under mild acidic conditions.[13]

-

Prodrugs: The orthoester linkage can be used to create prodrugs that are activated by the low pH of target tissues, releasing the active pharmaceutical ingredient in a site-specific manner.

Conclusion

A thorough understanding of the principles of orthoester reactivity is paramount for their effective application in organic synthesis and drug delivery. The ability to control their hydrolysis rate through steric and electronic modifications provides a powerful tool for designing sophisticated, stimuli-responsive systems. The experimental protocols provided in this guide offer a practical starting point for researchers and scientists working with these versatile compounds. As the demand for targeted and controlled drug delivery systems continues to grow, the importance of orthoester chemistry in pharmaceutical research and development is set to expand further.

References

- 1. Ortho ester - Wikipedia [en.wikipedia.org]

- 2. rkmvccrahara.org [rkmvccrahara.org]

- 3. Calculation of hydrolytic rate constants of poly(ortho ester)s from molecular weights determined by gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cd-bioparticles.net [cd-bioparticles.net]

- 5. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of Poly(orthoester) Microspheres for DNA Vaccine Delivery by Blending with Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Multifunctional Poly(amine-co-ester-co-ortho ester) for Efficient and Safe Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Formulation Landscape: A Technical Guide to Trimethyl Orthobutyrate Solubility in Common Organic Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of key reagents is paramount to successful formulation and synthesis. This in-depth technical guide provides a comprehensive overview of the solubility of trimethyl orthobutyrate in a range of common organic solvents, equipping you with the critical knowledge for your experimental design.

Trimethyl orthobutyrate, a versatile orthoester, finds application in various chemical transformations, including the formation of acetals and the protection of carboxylic acids. Its solubility profile is a crucial parameter for its effective use in these reactions, influencing reaction kinetics, yield, and purity of the final product. While extensive quantitative solubility data remains to be fully characterized in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination.

Solubility Profile of Trimethyl Orthobutyrate

Based on available data, trimethyl orthobutyrate exhibits good solubility in several common organic solvents. The following table summarizes the known qualitative solubility and miscibility of trimethyl orthobutyrate and its close structural analogs. The principle of "like dissolves like" suggests that as a relatively nonpolar orthoester, it will be miscible with a variety of organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility of Trimethyl Orthobutyrate |

| Chloroform | CHCl₃ | Nonpolar | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Soluble[1] |

| Methanol | CH₃OH | Polar protic | Miscible (inferred) |

| Ethanol | C₂H₅OH | Polar protic | Miscible (inferred) |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible (inferred) |

| Acetone | C₃H₆O | Polar aprotic | Miscible (inferred) |

| Toluene | C₇H₈ | Nonpolar | Miscible (inferred) |

Note: "Miscible (inferred)" indicates that while specific data for trimethyl orthobutyrate is not available, its structural similarity to other orthoesters known to be miscible with these solvents suggests a high likelihood of miscibility.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is recommended. The following section outlines a general protocol for assessing the miscibility of trimethyl orthobutyrate with a given organic solvent.

Experimental Protocol: Determination of Miscibility

This protocol provides a straightforward method for the qualitative determination of miscibility between trimethyl orthobutyrate and a test solvent.

Materials:

-

Trimethyl orthobutyrate

-

Test solvent (e.g., methanol, ethanol, diethyl ether, acetone, toluene)

-

Dry, clean test tubes with stoppers

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add a known volume (e.g., 2 mL) of the test solvent.

-

To the same test tube, add an equal volume (2 mL) of trimethyl orthobutyrate.

-

Stopper the test tube and invert it several times or gently agitate using a vortex mixer for 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand undisturbed for a minimum of 5 minutes.

-

Visually inspect the test tube for the presence of a single, clear, and homogenous phase or the formation of two distinct layers.

-

Interpretation of Results:

-

Miscible: If a single, clear, and homogenous phase is observed, the two liquids are miscible at the tested ratio.

-

Immiscible: If two distinct layers are formed, the liquids are immiscible.

-

Partially Miscible: If the solution appears cloudy or forms an emulsion that does not separate, the liquids may be partially miscible.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for trimethyl orthobutyrate and the chosen solvent before commencing any experimental work.

The following diagram illustrates the logical workflow for determining the miscibility of trimethyl orthobutyrate.

References

Trimethyl orthobutyrate physical properties and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane. This document includes a summary of its key physical constants, detailed experimental protocols for their determination, and a workflow for property analysis, designed for use in research and development settings.

Core Physical and Chemical Properties

Trimethyl orthobutyrate is a clear, colorless to slightly yellow liquid.[1] It is recognized for its utility as a chemical intermediate in various organic syntheses. A summary of its significant physical properties is presented below.

| Property | Value | Reference Conditions |

| Molecular Formula | C7H16O3 | |

| Molar Mass | 148.20 g/mol | |

| Boiling Point | 145-147 °C | at 760 mmHg (lit.)[1][2][3][4] |

| 140 - 144 °C | at 760 mmHg[5] | |

| Density | 0.926 g/mL | at 25 °C (lit.)[1][2] |

| Refractive Index (n20/D) | 1.404 | at 20 °C (lit.)[2][3] |

| 1.402-1.404 | [1] | |

| Flash Point | 50 °C (122 °F) | closed cup[1][2] |

| Vapor Pressure | 5.98 mmHg | at 25 °C[1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

| CAS Number | 43083-12-1 | [1][2][3][4][5] |

Experimental Protocols

Accurate determination of physical properties is critical for the application of trimethyl orthobutyrate in synthetic chemistry and drug development. The following section outlines detailed methodologies for measuring its boiling point and refractive index.

Determination of Boiling Point by Simple Distillation

This method is suitable for determining the boiling point of a liquid by distillation at atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Thermometer (-10 to 200 °C range)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Place a magnetic stir bar or boiling chips into the round-bottom flask to ensure smooth boiling.

-

Add a sufficient volume of trimethyl orthobutyrate to the flask (typically 1/3 to 1/2 of the flask's volume).

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and the vapor condenses. The temperature will rise and then stabilize.

-

Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.[6]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a fundamental physical property that can be used to identify and assess the purity of a liquid sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (if the refractometer is not equipped with Peltier temperature control)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Turn on the refractometer and its light source. If using a water bath, ensure it has reached the desired temperature (typically 20°C).

-

Open the prism assembly of the refractometer.

-

Using a clean dropper, place a few drops of trimethyl orthobutyrate onto the surface of the lower prism. Ensure the surface is completely covered.

-

Close the prism assembly securely.

-

Look through the eyepiece and adjust the handwheel until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

If a colored fringe is visible at the boundary, adjust the compensator dial until the fringe disappears and the boundary is a sharp black-and-white line.

-

Read the refractive index value from the scale.

-

Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent after the measurement.

Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the physical and chemical characterization of a trimethyl orthobutyrate sample.

Caption: A flowchart illustrating the process of receiving, testing, and analyzing a sample of trimethyl orthobutyrate.

Safety Information

Trimethyl orthobutyrate is a flammable liquid and vapor.[5][7] It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or a fume hood.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8]

References

An In-Depth Technical Guide to the Stability and Storage of Trimethyl Orthobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trimethyl orthobutyrate. Understanding the chemical stability of this orthoester is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental outcomes and the quality of final products. This document details the intrinsic stability of trimethyl orthobutyrate, its primary degradation pathways, and provides protocols for its stability assessment.

Chemical and Physical Properties

Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is a colorless liquid with the chemical formula C₇H₁₆O₃. It is characterized by its susceptibility to moisture and its flammable nature. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₆O₃ |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 145-147 °C |

| Density | 0.926 g/mL at 25 °C |

| Flash Point | 50 °C (closed cup) |

| Solubility | Soluble in alcohol, ether, and other organic solvents. Hydrolyzes in water. |

Chemical Stability and Degradation Pathways

Trimethyl orthobutyrate is stable under anhydrous and neutral conditions. However, its stability is significantly compromised by the presence of moisture and acids. The primary degradation pathway is hydrolysis, although thermal decomposition can occur at elevated temperatures.

Hydrolysis

The most significant factor affecting the stability of trimethyl orthobutyrate is its susceptibility to acid-catalyzed hydrolysis.[1] In the presence of even trace amounts of water and an acid catalyst, it readily hydrolyzes to form methyl butyrate (B1204436) and methanol (B129727).[1] This reaction is a three-stage process that proceeds through a carboxonium ion intermediate.[2][3] Due to this reactivity, it is classified as moisture-sensitive.[4][5]

The overall hydrolysis reaction is as follows:

CH₃CH₂CH₂C(OCH₃)₃ + H₂O --(H⁺)--> CH₃CH₂CH₂COOCH₃ + 2 CH₃OH

A diagram illustrating the mechanism of acid-catalyzed hydrolysis is presented below.

Thermal Decomposition

At elevated temperatures, trimethyl orthobutyrate undergoes unimolecular gas-phase elimination. This decomposition follows a first-order rate law and results in the formation of methanol and methyl ketene (B1206846) dimethyl acetal.[6] Studies have shown that this thermal degradation occurs at temperatures above 300 °C.[6]

Quantitative data for the gas-phase elimination of trimethyl orthobutyrate is summarized in the table below.

| Temperature (°C) | Rate Coefficient (k, s⁻¹) |

| 302.5 | 1.83 x 10⁻⁴ |

| 311.2 | 3.11 x 10⁻⁴ |

| 321.3 | 6.27 x 10⁻⁴ |

| 330.1 | 1.10 x 10⁻³ |

| 340.0 | 2.21 x 10⁻³ |

Data sourced from a study on the gas-phase elimination kinetics of trimethyl orthobutyrate.[6]

The Arrhenius equation for this decomposition is given by: log k₁ (s⁻¹) = (13.97 ± 0.37) - (195.3 ± 1.6 kJ mol⁻¹) / (2.303RT)[6]

Recommended Storage and Handling Conditions

To maintain the integrity and purity of trimethyl orthobutyrate, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

-

Temperature: Store in a cool, well-ventilated area.[4][5][7] Some suppliers recommend storage at 10°C - 25°C.

-

Atmosphere: Due to its moisture sensitivity, it is recommended to store trimethyl orthobutyrate under an inert atmosphere, such as nitrogen.[8]

-

Containers: Containers should be kept tightly sealed to prevent the ingress of moisture.[4][5] Use original containers, which are typically glass bottles or metal drums.[5] Avoid using plastic containers.[7]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and sources of moisture.[4]

Handling Precautions

-

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[4][7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[4][5][7] Use non-sparking tools and explosion-proof equipment.[4][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4][5][7]

-

Static Discharge: Take precautionary measures against static discharges.[4][5][7] Ground and bond containers and receiving equipment.[5][7]

Experimental Protocol: Stability Study of Trimethyl Orthobutyrate

This section outlines a comprehensive protocol for assessing the stability of trimethyl orthobutyrate under various environmental conditions, in accordance with ICH guidelines. A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its degradation products.[9]

Objective

To evaluate the stability of trimethyl orthobutyrate under accelerated and long-term storage conditions and to identify its primary degradation products.

Materials and Equipment

-

Trimethyl Orthobutyrate (high purity)

-

Methanol (HPLC grade)

-

2-Ethylpyridine (B127773) (internal standard)[4]

-

Deionized water

-

Hydrochloric acid and Sodium hydroxide (B78521) (for forced degradation studies)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

GC column (e.g., PTA-5, 30m x 0.5mm x 1.0 µm)[4]

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Volumetric flasks, pipettes, and syringes

Analytical Method

A gas chromatography method with a flame ionization detector (GC-FID) is suitable for the quantitative analysis of trimethyl orthobutyrate. A similar method has been developed for the analysis of trimethyl orthoacetate.[4]

-

Column: PTA-5 (30m x 0.5mm x 1.0 µm)[4]

-

Injector Temperature: 180 °C[4]

-

Detector Temperature: 180 °C[4]

-

Oven Temperature: 80 °C (isothermal)[4]

-

Carrier Gas: Nitrogen or Helium at a constant pressure (e.g., 0.04 MPa)[4]

-

Split Ratio: 100:1[4]

-

Injection Volume: 0.2 µL[4]

-

Internal Standard: 2-Ethylpyridine[4]

Experimental Procedure

-

Preparation of Solutions:

-

Internal Standard Stock Solution: Accurately weigh and dissolve 2-ethylpyridine in methanol to a known concentration.

-

Standard Solution: Accurately weigh trimethyl orthobutyrate, add a precise volume of the internal standard stock solution, and dilute with methanol to a known final concentration.

-

Sample Preparation: Prepare solutions of trimethyl orthobutyrate in methanol at a known concentration for stability testing.

-

-

Stability Study Conditions:

-

Long-Term Stability: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Forced Degradation:

-

Acid Hydrolysis: Treat with 0.1 M HCl at room temperature.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat samples at a high temperature (e.g., 105 °C).

-

-

-

Sampling and Analysis:

-

Withdraw samples from the stability chambers at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

-

For forced degradation studies, sample at appropriate intervals until significant degradation is observed.

-

Prepare the withdrawn samples for analysis by diluting with methanol and adding the internal standard.

-

Inject the prepared samples into the GC-FID system.

-

-

Data Analysis:

-

Calculate the concentration of trimethyl orthobutyrate in each sample relative to the internal standard.

-

Identify and quantify any degradation products.

-

Plot the concentration of trimethyl orthobutyrate versus time for each storage condition to determine the degradation rate.

-

Use the data from the accelerated stability study and the Arrhenius equation to predict the shelf-life under long-term storage conditions.

-

Conclusion

Trimethyl orthobutyrate is a valuable reagent that requires careful handling and storage due to its moisture sensitivity and flammability. Its primary degradation pathway is acid-catalyzed hydrolysis, leading to the formation of methyl butyrate and methanol. Thermal decomposition occurs at significantly higher temperatures. By adhering to the recommended storage conditions, including maintaining a dry, inert atmosphere and avoiding contact with incompatible materials, the stability and purity of trimethyl orthobutyrate can be preserved. The provided stability study protocol offers a robust framework for researchers and drug development professionals to assess the stability of this compound in their specific applications and formulations.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103616464B - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Trimethyl Orthobutyrate: Functional Group, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl orthobutyrate, a member of the orthoester functional group, is a versatile reagent and intermediate in organic synthesis. Its unique structure, characterized by a central carbon atom bonded to a propyl group and three methoxy (B1213986) groups, imparts specific reactivity that is leveraged in a variety of chemical transformations. This technical guide provides a comprehensive overview of trimethyl orthobutyrate, including its core functional group and structure, detailed experimental protocols for its synthesis and key reactions, and a summary of its physicochemical and spectral properties. The applications of trimethyl orthobutyrate in areas such as the formation of protecting groups and in carbon-carbon bond-forming reactions, particularly the Johnson-Claisen rearrangement, are highlighted, making this a valuable resource for professionals in research and drug development.

Introduction

Orthoesters are a class of organic compounds that feature a carbon atom bonded to three alkoxy groups. They can be considered as the esters of hypothetical orthoacids (R-C(OH)₃). Trimethyl orthobutyrate, with the systematic name 1,1,1-trimethoxybutane, is a prominent example of this functional group. Its utility in organic synthesis stems from its role as a precursor to reactive intermediates and its ability to act as a protecting group for carboxylic acids. This guide will delve into the fundamental aspects of trimethyl orthobutyrate, providing detailed information for its practical application in a laboratory setting.